Chemical properties and structure of 4-(Cyclobutylamino)benzonitrile
Chemical properties and structure of 4-(Cyclobutylamino)benzonitrile
An In-depth Technical Guide to 4-(Cyclobutylamino)benzonitrile: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 4-(Cyclobutylamino)benzonitrile, a molecule of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core chemical structure, physicochemical properties, and detailed spectroscopic profile. Foundational synthetic methodologies, particularly reductive amination, are presented with detailed, actionable protocols. The guide further explores the molecule's chemical reactivity, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities.
Introduction: The Benzonitrile Scaffold in Modern Chemistry
Benzonitrile and its derivatives are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrile group (-C≡N) is a unique functional moiety; its strong electron-withdrawing nature, linearity, and metabolic stability make it a valuable pharmacophore or a precursor to other key functional groups such as amines and carboxylic acids.[2][3] The introduction of a nitrile can modulate physicochemical properties, enhance binding affinity to protein targets through various interactions, and block metabolically labile sites.[3][4]
The subject of this guide, 4-(Cyclobutylamino)benzonitrile, combines the benzonitrile core with a cyclobutylamino substituent. The secondary amine introduces a hydrogen bond donor and a site for further functionalization, while the cyclobutyl ring offers a unique three-dimensional profile. Cycloalkane moieties, particularly cyclobutane, are increasingly utilized in drug design to explore novel chemical space, improve metabolic stability, and provide conformational rigidity compared to their linear alkyl counterparts.[5] This guide offers an in-depth analysis of the synthesis, structure, and chemical behavior of this specific compound, providing a technical foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
4-(Cyclobutylamino)benzonitrile possesses a disubstituted aromatic ring where the cyclobutylamino and cyano groups are in a para configuration. This arrangement influences the molecule's electronic distribution and overall properties. The amino group acts as an electron-donating group through resonance, while the nitrile group is strongly electron-withdrawing.
Chemical Structure
Caption: 2D Structure of 4-(Cyclobutylamino)benzonitrile.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for 4-(Cyclobutylamino)benzonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[6] |
| Molecular Weight | 172.23 g/mol | Smolecule[7] |
| Monoisotopic Mass | 172.10005 Da | PubChem[6] |
| XlogP (Predicted) | 2.5 | PubChem[6] |
| Boiling Point | 191 °C / 376 °F | Sigma-Aldrich |
| Partition Coefficient (log Pow) | 1.5 (20 °C) | Sigma-Aldrich |
| InChIKey | NESAEIGXYQOLME-UHFFFAOYSA-N | PubChem[6] |
| SMILES | C1CC(C1)NC2=CC=C(C=C2)C#N | PubChem[6] |
| Appearance | Off-white to white solid (typical for similar compounds) | Benchchem[8] |
Spectroscopic Profile and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Aromatic Region: The protons on the benzene ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted system (an AA'BB' system). The two protons ortho to the amino group will be shifted upfield (approx. 6.6-6.8 ppm) due to the electron-donating effect of the nitrogen, while the two protons ortho to the nitrile group will be shifted downfield (approx. 7.4-7.6 ppm) due to the deshielding effect of the cyano group.
-
Amine Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent (typically 3.5-5.0 ppm).
-
Cyclobutyl Protons: The cyclobutyl group will exhibit complex multiplet signals in the aliphatic region (approx. 1.6-2.5 ppm), including a distinct signal for the methine proton (CH-N) around 3.8-4.2 ppm.
-
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.
-
Nitrile Carbon: A characteristic signal for the nitrile carbon will be observed around 118-120 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (approx. 110-150 ppm). The carbon attached to the amino group (C-N) will be the most upfield, while the ipso-carbon of the nitrile group (C-CN) will be significantly downfield.
-
Cyclobutyl Carbons: Signals corresponding to the methine and methylene carbons of the cyclobutyl ring will appear in the aliphatic region (approx. 20-60 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for key functional groups.
-
Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected in the range of 2220-2230 cm⁻¹. This is a highly diagnostic peak for the nitrile functionality.[11]
-
N-H Stretch: A moderate, sharp band around 3350-3450 cm⁻¹ will indicate the secondary amine N-H stretch.
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclobutyl group.
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1610 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would appear at m/z = 172.
-
Predicted Adducts: In electrospray ionization (ESI), common adducts would be observed, such as [M+H]⁺ at m/z 173.11 and [M+Na]⁺ at m/z 195.09.[6]
Synthesis and Purification
The most direct and industrially scalable approach for the synthesis of 4-(Cyclobutylamino)benzonitrile is via reductive amination.[12] This method involves the condensation of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the target amine.[13]
Core Synthesis Pathway: Reductive Amination
This pathway utilizes commercially available 4-aminobenzonitrile and cyclobutanone. The choice of reducing agent is critical for the success of the reaction. While sodium borohydride can be used, it may also reduce the starting ketone.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective reducing agents that preferentially reduce the imine intermediate in the presence of the ketone, often leading to higher yields.[13][15]
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methodologies and should be adapted and optimized for specific laboratory conditions.[15]
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Cyclobutanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminobenzonitrile and anhydrous DCM.
-
Add cyclobutanone followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride to the stirring mixture. Causality Note: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a steady reaction rate.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[16] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed to obtain the final product with high purity.
Chemical Reactivity and Potential Transformations
4-(Cyclobutylamino)benzonitrile has three primary sites of reactivity: the nitrile group, the secondary amine, and the aromatic ring.
-
Nitrile Group Reactions:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(cyclobutylamino)benzoic acid.[1]
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding 4-(cyclobutylamino)benzylamine.[1]
-
-
Secondary Amine Reactions:
-
Alkylation/Acylation: The N-H proton is acidic and the nitrogen is nucleophilic, allowing for reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.
-
Buchwald-Hartwig Coupling: The secondary amine can participate as a nucleophile in palladium-catalyzed cross-coupling reactions to form more complex structures.[8]
-
-
Aromatic Ring Reactions:
-
Electrophilic Aromatic Substitution (EAS): The cyclobutylamino group is a strong activating, ortho, para-directing group. As the para position is blocked, EAS reactions (e.g., halogenation, nitration) will be directed to the positions ortho to the amino group. The strong activation by the amine often requires milder reaction conditions to prevent polysubstitution or side reactions.
-
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for 4-(Cyclobutylamino)benzonitrile are not extensively documented in peer-reviewed literature, its structure is highly relevant to drug discovery.
-
Scaffold for Targeted Therapies: Benzonitrile-containing molecules are prevalent in pharmaceuticals, including kinase inhibitors where the nitrile group can form key hydrogen bonds with the hinge region of the enzyme.[17]
-
Intermediate for Complex Molecules: Its functional handles allow it to serve as a versatile intermediate for the synthesis of more complex drug candidates.[8]
-
Modulation of Physicochemical Properties: The combination of the lipophilic cyclobutyl group and the polar nitrile and amine functionalities provides a balanced scaffold that can be fine-tuned to achieve desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Safety, Handling, and Storage
As a research chemical, 4-(Cyclobutylamino)benzonitrile should be handled with appropriate care. The following information is derived from safety data for the compound and structurally related benzonitriles.[18]
-
Hazards: The compound is classified as a combustible liquid. It is harmful if swallowed or in contact with skin.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][20] Keep away from heat, sparks, and open flames. The material may be hygroscopic and should be stored under an inert atmosphere for long-term stability.
-
First Aid: In case of skin contact, wash with plenty of water. If swallowed, rinse mouth and call a poison center or doctor.
Conclusion
4-(Cyclobutylamino)benzonitrile is a synthetically accessible and versatile chemical scaffold. Its structure, combining the electronically unique benzonitrile core with a conformationally constrained cyclobutylamino group, makes it an attractive building block for medicinal chemistry and materials science. The well-established reductive amination pathway provides a reliable method for its synthesis. Understanding its spectroscopic signature, chemical reactivity, and handling requirements, as detailed in this guide, provides researchers with the foundational knowledge necessary to effectively utilize this compound in the development of novel and complex molecular architectures.
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